

Application Note: Quantification of Telmisartan Amide Impurity in Bulk Drug using LC-MS

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Compound of Interest

Compound Name: *Telmisartan Amide*

Cat. No.: *B127455*

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Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension.^[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is **Telmisartan Amide** (4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide), also known as Telmisartan EP Impurity F.^{[2][3][4]}

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of **Telmisartan Amide** in bulk telmisartan drug substance. The method is designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring accuracy, precision, and reliability.^{[1][5][6]}

Experimental Protocol

Materials and Reagents

- Telmisartan Reference Standard (USP or equivalent)
- **Telmisartan Amide** Reference Standard

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)[\[7\]](#)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)[\[7\]](#)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is recommended for this analysis.

2.2.1. Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18, 100 x 4.6 mm, 2.7 μ m
Mobile Phase A	0.1% Formic Acid in Water [5]
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	See Table 1
Flow Rate	0.5 mL/min [5]
Column Temperature	40 °C
Injection Volume	10 μ L

Table 1: LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
2.0	95	5
12.0	10	90
15.0	10	90
15.1	95	5
20.0	95	5

2.2.2. Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Gas 1	45 psi
Ion Source Gas 2	55 psi
Curtain Gas	35 psi
Collision Gas	Nitrogen
IonSpray Voltage	5500 V
Temperature	500 °C

Table 2: MRM Transitions for Telmisartan and **Telmisartan Amide**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Telmisartan	515.2	276.1	150	35
Telmisartan Amide	514.3	275.1	150	38

Preparation of Solutions

2.3.1. Standard Stock Solution (100 µg/mL)

Accurately weigh and dissolve an appropriate amount of **Telmisartan Amide** reference standard in methanol to obtain a concentration of 100 µg/mL.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from the Limit of Quantification (LOQ) to 200% of the specification limit for the impurity.

2.3.3. Sample Solution (1 mg/mL)

Accurately weigh and dissolve approximately 25 mg of the telmisartan bulk drug sample in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[\[6\]](#) The validation parameters are summarized below.

Table 3: Summary of Method Validation Data

Parameter	Result
Specificity	No interference from Telmisartan or other impurities at the retention time of Telmisartan Amide.
Linearity (r^2)	> 0.999
Range	LOQ to 1.5 μ g/mL
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.15 ng/mL
Accuracy (% Recovery)	95.2% - 103.5%
Precision (% RSD)	< 5%
Solution Stability	Stable for 24 hours at room temperature.

Results and Discussion

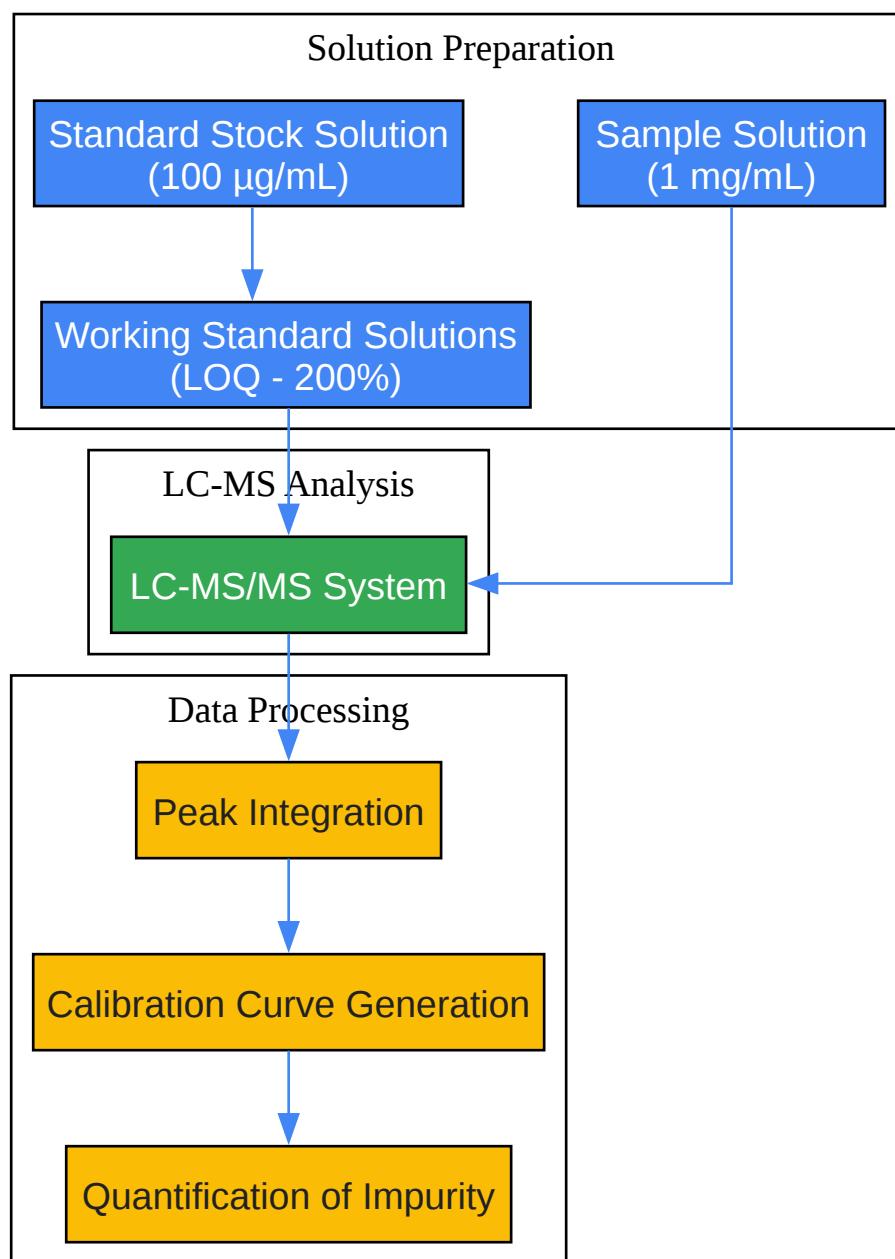
The developed LC-MS method provides excellent sensitivity and selectivity for the quantification of **Telmisartan Amide** in bulk drug. The chromatographic conditions ensure good separation of the impurity from the active pharmaceutical ingredient (API). The use of MRM mode in the mass spectrometer enhances the specificity and allows for accurate quantification even at very low levels.

The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level impurity analysis.

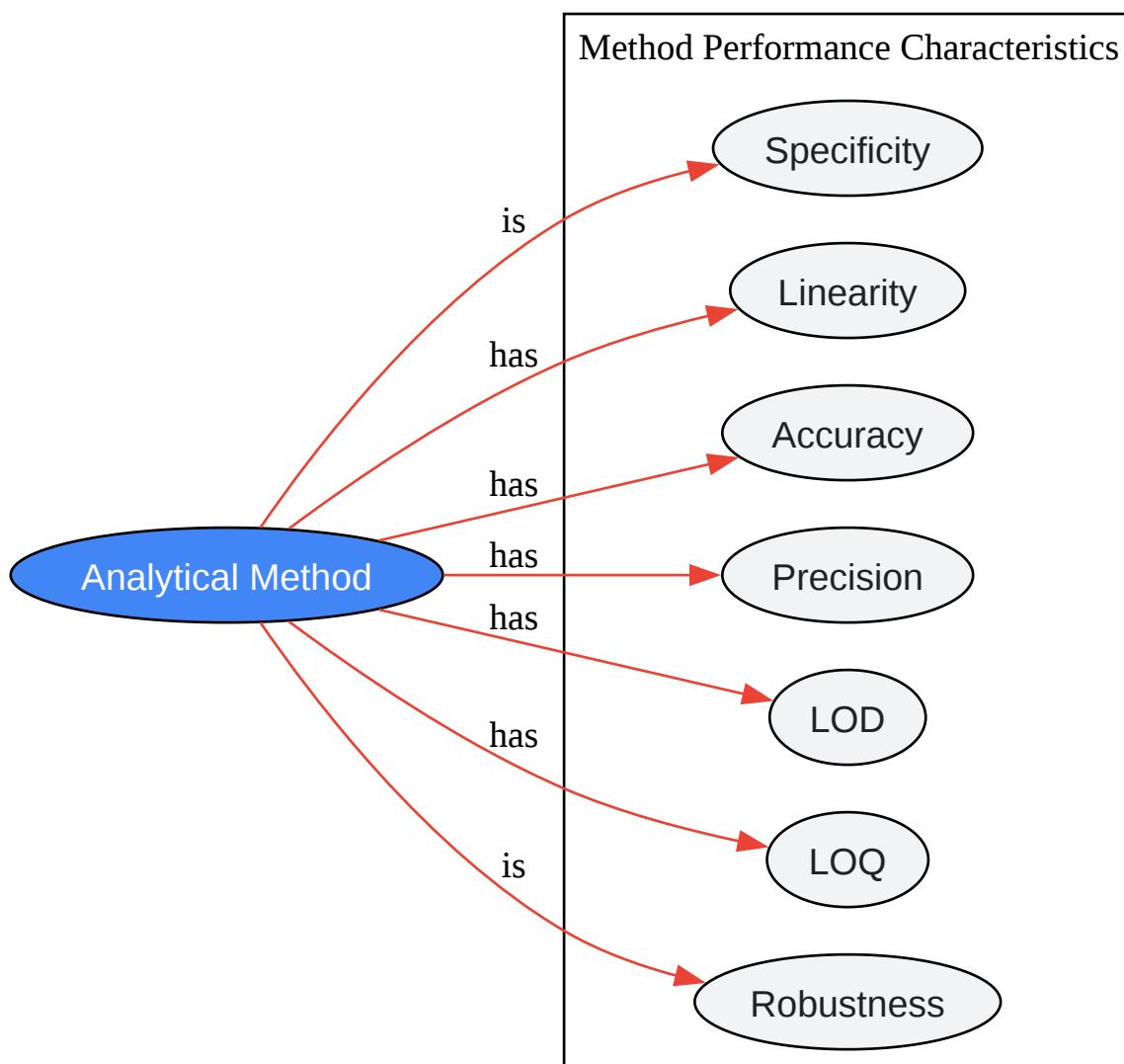
Conclusion

The described LC-MS method is a reliable and robust analytical procedure for the quantitative determination of **Telmisartan Amide** impurity in bulk telmisartan. The method is validated according to ICH guidelines and can be effectively implemented in a quality control setting to ensure the purity and safety of the drug substance.

Visualizations

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Caption: Experimental workflow for the quantification of **Telmisartan Amide**.



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Caption: Relationship of analytical method validation parameters.

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